2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde
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Overview
Description
2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzyloxy group, a methyl group, a chloro substituent, and a carbaldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the benzyloxy group: This step involves the reaction of the imidazole intermediate with benzyl alcohol under acidic conditions.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under basic conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access . The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The chloro substituent can influence the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
2-Benzyloxy-1-methyl-4-chloro-1h-imidazole-5-carbaldehyde can be compared with other imidazole derivatives such as:
2-Butyl-4-chloro-1h-imidazole-5-carbaldehyde: This compound has a butyl group instead of a benzyloxy group, which affects its solubility and reactivity.
2-Methyl-4-chloro-1h-imidazole-5-carbaldehyde: This compound lacks the benzyloxy group, making it less lipophilic and potentially less bioavailable.
2-Benzyloxy-1-methyl-1h-imidazole-5-carbaldehyde: This compound lacks the chloro substituent, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-methyl-2-phenylmethoxyimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-10(7-16)11(13)14-12(15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQONFPPBCULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1OCC2=CC=CC=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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